2-(1H-Imidazol-1-yl)-1-phenylnonan-1-one
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Overview
Description
2-(1H-Imidazol-1-yl)-1-phenylnonan-1-one is a chemical compound that features an imidazole ring attached to a phenyl group and a nonanone chain. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound .
Preparation Methods
The synthesis of 2-(1H-Imidazol-1-yl)-1-phenylnonan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 1-phenyl-1-nonanone with imidazole in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants in a solvent such as ethanol or acetonitrile . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(1H-Imidazol-1-yl)-1-phenylnonan-1-one undergoes several types of chemical reactions, including:
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1H-Imidazol-1-yl)-1-phenylnonan-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-1-yl)-1-phenylnonan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
2-(1H-Imidazol-1-yl)-1-phenylnonan-1-one can be compared with other similar compounds, such as:
2-(1H-Imidazol-1-yl)-1-phenylethanol: This compound has a shorter carbon chain and different biological activities.
1-Substituted 1H-imidazol-2(3H)-ones: These compounds possess a different substitution pattern on the imidazole ring and exhibit various biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other imidazole derivatives .
Properties
CAS No. |
62514-43-6 |
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Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-imidazol-1-yl-1-phenylnonan-1-one |
InChI |
InChI=1S/C18H24N2O/c1-2-3-4-5-9-12-17(20-14-13-19-15-20)18(21)16-10-7-6-8-11-16/h6-8,10-11,13-15,17H,2-5,9,12H2,1H3 |
InChI Key |
ZZQOEVRIBKJJBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(=O)C1=CC=CC=C1)N2C=CN=C2 |
Origin of Product |
United States |
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